
(3-Bromopyridin-2-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopyridin-2-yl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is a valuable reagent in the field of organometallic chemistry, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a zinc bromide moiety at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
(3-Bromopyridin-2-yl)Zinc bromide can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
(3-Bromopyridin-2-yl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Bases: Bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
科学的研究の応用
(3-Bromopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (3-Bromopyridin-2-yl)Zinc bromide in chemical reactions involves the formation of organozinc intermediates. These intermediates are highly reactive and can undergo various transformations, such as transmetalation with palladium catalysts in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
類似化合物との比較
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the zinc bromide moiety.
2-Bromopyridine: Another isomer with the bromine atom at the 2-position.
3-Chloropyridine: Contains a chlorine atom instead of bromine at the 3-position.
Uniqueness
(3-Bromopyridin-2-yl)Zinc bromide is unique due to its dual functionality, combining the reactivity of both the bromopyridine and zinc bromide moieties. This makes it a versatile reagent in various organic transformations, particularly in cross-coupling reactions where it can act as a nucleophile and participate in the formation of carbon-carbon bonds.
特性
分子式 |
C5H3Br2NZn |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
3-bromo-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChIキー |
AVXKALFHNUDGKN-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=[C-]N=C1)Br.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


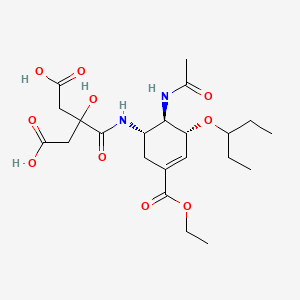

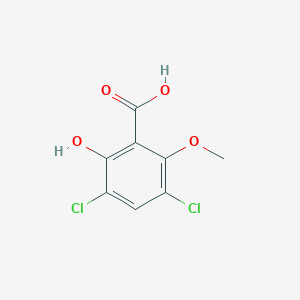
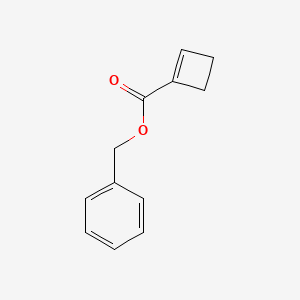
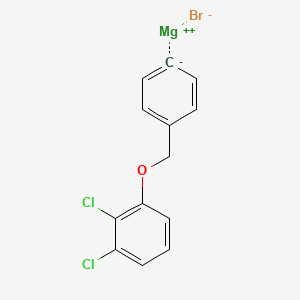
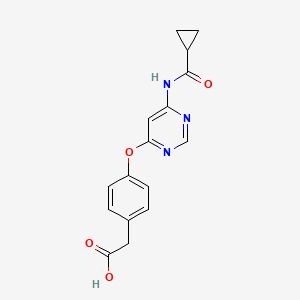


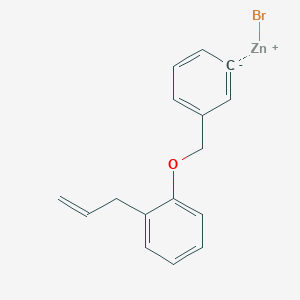
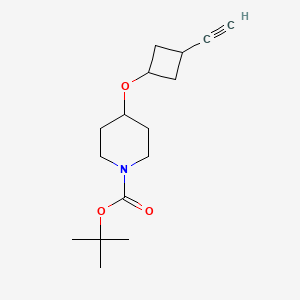
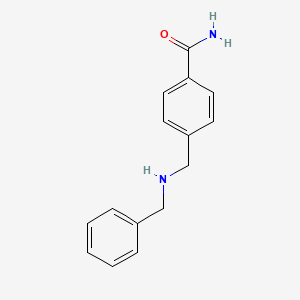

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
